![molecular formula C21H37N3 B3023209 N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine CAS No. 1119451-44-3](/img/structure/B3023209.png)

N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine

Übersicht

Beschreibung

Dopamine Agonist Properties and Neurotoxicity

Synthesis Analysis The synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has been explored to investigate their dopamine-like activity. Specifically, the N-methyl derivative was found to be equipotent to the 3',4'-dihydroxy derivative of nomifensine, a known antidepressant, suggesting that the 8-amino group of nomifensine is not essential for dopamine-like activity. However, potency varied with different N-alkyl substitutions, with the N-ethyl homologue showing reduced potency and the N-n-propyl derivative being essentially devoid of activity .

Molecular Structure Analysis The molecular structure of these compounds is critical to their biological activity. The presence of the N-alkyl group influences the potency of the compounds as dopamine agonists. The N-methylated tetrahydroisoquinolines, in particular, have structures similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known dopaminergic neurotoxin .

Chemical Reactions Analysis N-Methylation of dopamine-derived tetrahydroisoquinolines is a significant reaction that occurs in the brain. This reaction has been demonstrated in vivo in rat brains, where N-methylated (R)-salsolinol was identified in various brain regions, with the highest amount found in the substantia nigra . The N-methylated compounds can be further oxidized by monoamine oxidase to produce neurotoxic ions, suggesting a potential pathway for the development of Parkinson's disease .

Physical and Chemical Properties Analysis The physical and chemical properties of these compounds are closely related to their function as dopamine agonists or neurotoxins. The N-methylation of tetrahydroisoquinolines increases their toxicity to dopaminergic neurons. Additionally, the perfusion of (R)-salsolinol in the rat brain led to the release of dopamine and serotonin and indicated inhibition of monoamine oxidase, which may contribute to the neurotoxic effects .

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, to which the compound closely relates, represent a class of 'privileged scaffolds' commonly found in nature. Initially known for their neurotoxic effects, certain derivatives have later been recognized for their neuroprotective properties against Parkinsonism in mammals. The approval of trabectedin, a tetrahydroisoquinoline derivative, by the US FDA for soft tissue sarcomas highlights the significant anticancer potential within this chemical class. These compounds have been explored for various therapeutic activities, including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders, demonstrating the broad potential of tetrahydroisoquinolines in drug discovery for diverse diseases (I. Singh & P. Shah, 2017).

Naturally Occurring Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides has uncovered over 200 bioactive compounds with antimicrobial, antibacterial, antitumor activities, among others. These studies not only highlight the chemical diversity and bioactivity of isoquinoline N-oxides but also predict new potential applications for these compounds in drug discovery. The exploration of isoquinoline N-oxides alkaloids underlines the importance of this group of molecules as a rich source of leads for new therapeutics (V. Dembitsky et al., 2015).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including isoquinoline derivatives, is an area of great importance in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has significantly advanced, allowing for high enantioselectivity and yield in the synthesis of chiral compounds from racemates. This review highlights the progress in catalytic non-enzymatic KR, underscoring the versatility and efficacy of these methods in producing enantiopure compounds, an essential step in drug development and synthesis of bioactive molecules (H. Pellissier, 2011).

Antioxidant Activity of Ethoxyquin and Analogues

Ethoxyquin, chemically similar to the compound of interest, has been extensively studied for its antioxidant properties, especially in the preservation of polyunsaturated fatty acids in fish meal. Research has also focused on ethoxyquin analogues, assessing their efficacy compared to ethoxyquin. These studies illuminate the critical role of ethoxyquin and its analogues in preventing oxidative degradation, relevant in food preservation and potentially in therapeutic applications aimed at protecting against oxidative stress (A. J. de Koning, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3/c1-4-7-15-24-16-8-10-20-17-19(11-12-21(20)24)18-22-13-9-14-23(5-2)6-3/h11-12,17,22H,4-10,13-16,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPRAKNWNJNTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

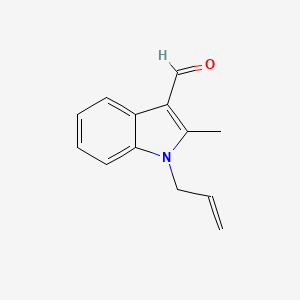

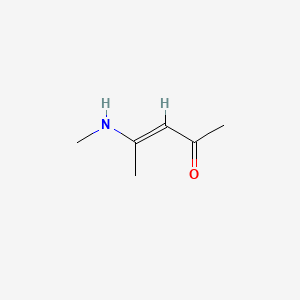

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)

![2-[(Methylamino)methyl]benzyl Alcohol](/img/structure/B3023145.png)